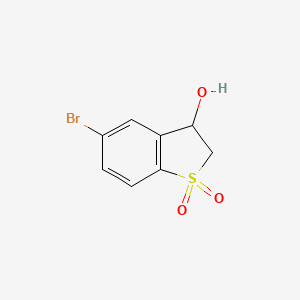

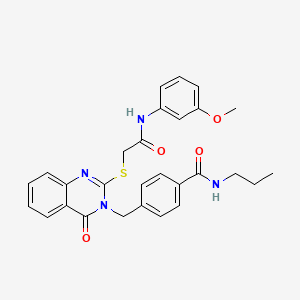

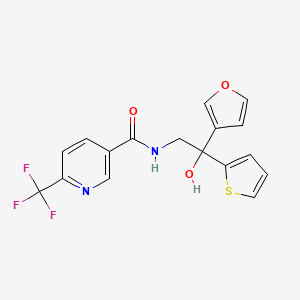

![molecular formula C24H22F3N5S B2640092 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-69-5](/img/structure/B2640092.png)

4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Methylpiperazino)benzyl Alcohol” has a similar structure . It has an empirical formula of C12H18N2O and a molecular weight of 206.28 . Another related compound is “4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” with a molecular formula of C13H18F3N3 and a molecular weight of 273.3 .

Molecular Structure Analysis

The molecular structure of the related compound “4-(4-Methylpiperazino)benzyl Alcohol” is represented by the SMILES string CN1CCN(CC1)c2ccc(CO)cc2 . For “4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline”, the SMILES string is CN1CCN(CC1)Cc2ccc(cc2)C(F)(F)F .

Chemical Reactions Analysis

The reduction of “4-nitroso-3-trifluoromethylpyrazoles” with zinc in acetic acid results in the formation of “4-aminopyrazole” in a mixture with “4-bisazo-” and "4-bisazoxypyrazoles" .

Physical And Chemical Properties Analysis

The related compound “4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” has a density of 1.2 g/cm3, a boiling point of 329.1°C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis of Pyridine and Fused Pyridine Derivatives: The compound has been used as a starting point in synthesizing various derivatives like isoquinoline, pyrido[2,3-d]pyrimidines, and pyrazolo-[3,4-b]-pyridine derivatives, showcasing its versatility in forming complex heterocyclic structures (Al-Issa, 2012).

Biological Activity and Potential Applications

- Anti-bacterial Activity: Derivatives of the compound synthesized through a one-pot, three-component reaction exhibited notable antibacterial activity, indicating potential for developing new antimicrobial agents (Rostamizadeh et al., 2013).

- Potential Inhibition of PKCtheta: Derivatives of this compound, particularly those with specific substitutions, have been identified as inhibitors of PKCtheta, a protein kinase C isoenzyme, suggesting potential therapeutic applications (Subrath et al., 2009).

- Structural Characterization and Potential as DHFR Inhibitors: The compound's structural characterization revealed its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme target for cancer therapy (Al-Wahaibi et al., 2021).

Chemical and Spectroscopic Analysis

- Vibrational Spectroscopic Analysis: Detailed vibrational spectral analysis of derivatives, including molecular docking studies, suggest applications in developing chemotherapeutic agents and understanding their interaction with biological targets (Alzoman et al., 2015).

Synthetic Methods and Efficiency

- Novel Synthetic Methods: The compound has been utilized in developing new, efficient synthetic methods for generating sulfanyl pyrimidin-4(3H)-one derivatives, highlighting its role in advancing synthetic organic chemistry (Bassyouni & Fathalla, 2013).

Molecular Docking and Potential Therapeutic Applications

- Molecular Docking Studies: Molecular docking studies of derivatives indicate potential inhibitory activity against various biological targets, suggesting the compound's utility in drug discovery (Haress et al., 2015).

properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5S/c1-31-10-12-32(13-11-31)22-20(15-28)21(18-7-3-2-4-8-18)29-23(30-22)33-16-17-6-5-9-19(14-17)24(25,26)27/h2-9,14H,10-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEVTSBPBNCWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

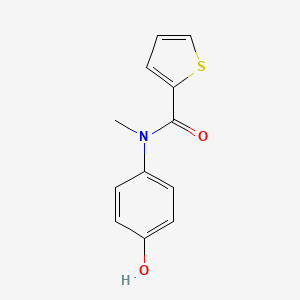

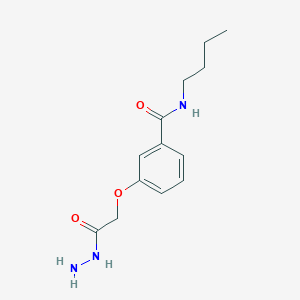

![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)

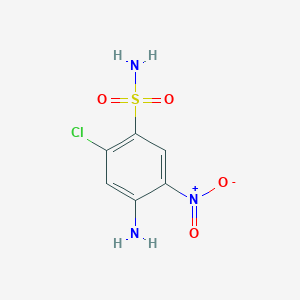

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640013.png)

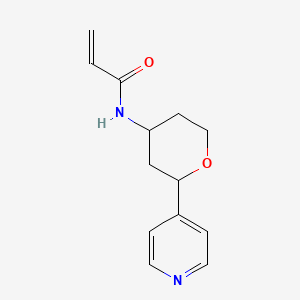

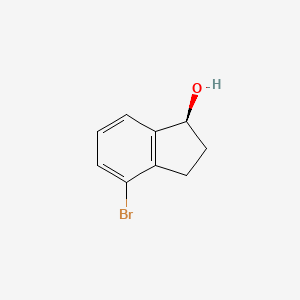

![2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide](/img/structure/B2640016.png)

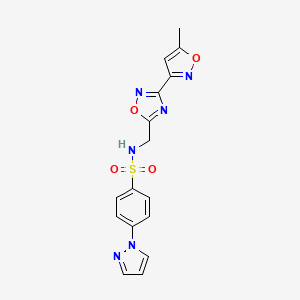

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2640018.png)

![(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640020.png)